molecular formula C5H9NO2S B12722526 2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- CAS No. 88855-03-2

2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)-

Cat. No.: B12722526
CAS No.: 88855-03-2
M. Wt: 147.20 g/mol
InChI Key: FHTPNEYXMGZOSH-QWWZWVQMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- can be synthesized through the condensation reaction of cysteine and acetaldehyde . The reaction involves the formation of a thiazolidine ring via a non-enzymatic condensation reaction, followed by ring closure . The reaction conditions typically include an acidic or neutral pH to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for 2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using appropriate catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The thiazolidine ring can undergo substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for other thiazolidine derivatives.

    Biology: The compound is studied for its potential role in biochemical pathways involving cysteine and acetaldehyde.

    Medicine: Research explores its potential therapeutic effects, particularly in detoxifying acetaldehyde, a toxic metabolite of ethanol.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazolidine-4-carboxylic acid (cis): A diastereomer of the trans form, differing in the spatial arrangement of the substituents.

    Thiazolidine-4-carboxylic acid: Lacks the methyl group at the 2-position.

    Cysteine: The amino acid precursor involved in the synthesis of 2-Methyl-4-thiazolidinecarboxylic acid.

Uniqueness

2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- is unique due to its specific stereochemistry and its ability to form stable products with acetaldehyde. This property makes it valuable in detoxification processes and as a research tool in studying biochemical pathways involving acetaldehyde .

Properties

CAS No.

88855-03-2

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

(2R,4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1

InChI Key

FHTPNEYXMGZOSH-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1N[C@H](CS1)C(=O)O

Canonical SMILES

CC1NC(CS1)C(=O)O

Origin of Product

United States

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